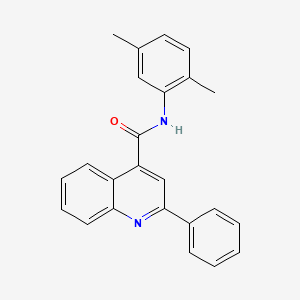![molecular formula C20H20N4O2 B6044150 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NAPA belongs to a class of compounds known as pyrazolones, which have been shown to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound may modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, this compound has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide for lab experiments is its high purity and stability. Additionally, this compound has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide. One area of interest is the development of this compound-based therapies for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in large-scale production for clinical applications.
Méthodes De Synthèse
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide involves the reaction of 1-naphthylmethylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield this compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-24-10-4-9-21-24)22-17-11-20(26)23(13-17)12-16-7-3-6-15-5-1-2-8-18(15)16/h1-10,17H,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLORBCILQMQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)

![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B6044118.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)

![1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6044154.png)
